N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide
Description
N-[2-(3-Chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide is a heterocyclic acetamide derivative featuring a thieno[3,4-c]pyrazole core substituted with a 3-chlorophenyl group and an acetamide side chain linked to a 4-methoxyphenyl moiety.
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2S/c1-26-16-7-5-13(6-8-16)9-19(25)22-20-17-11-27-12-18(17)23-24(20)15-4-2-3-14(21)10-15/h2-8,10H,9,11-12H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJFEURLFCCRRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=C3CSCC3=NN2C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor to form the thieno[3,4-c]pyrazole core, followed by functionalization to introduce the 3-chlorophenyl and 4-methoxyphenyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality and consistency of the product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Research Findings and Implications
- Synthesis : The target compound may be synthesized via 1,3-dipolar cycloaddition (cf. 6m ) or amide coupling (cf. 7 ), with yields ~70–80% based on analogous routes .
- Bioactivity : Chlorophenyl and methoxyphenyl groups in 2a and 2b correlate with antimicrobial effects, suggesting the target may share similar activity .
- Crystallography : The dihedral angle in 7 (61.8°) highlights conformational flexibility, which could influence the target’s binding to biological targets.
Biological Activity
N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a thieno[3,4-c]pyrazole core, which is known for its versatility in drug design. The presence of a 3-chlorophenyl group and a 4-methoxyphenyl acetamide moiety enhances its potential interactions with various biological targets. The molecular formula is with a molecular weight of approximately 375.89 g/mol .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit key enzymes involved in various biochemical pathways.
- Receptor Interaction : The compound can bind to specific cellular receptors, influencing signal transduction pathways.
- Gene Expression Modulation : It has the potential to affect the expression of genes involved in cell proliferation and apoptosis .
Biological Activity Overview
The compound has shown promise in several areas:
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The thieno[3,4-c]pyrazole scaffold is often associated with such activities due to its ability to disrupt bacterial cell functions .
- Anticancer Properties : Research indicates that compounds with similar structures have exhibited cytotoxic effects against various cancer cell lines. The thieno[3,4-c]pyrazole derivatives are being explored for their potential as anticancer agents due to their ability to induce apoptosis in cancer cells .
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by modulating inflammatory pathways and inhibiting pro-inflammatory cytokines .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
- Study on Antimicrobial Activity : A study evaluated the antimicrobial efficacy of thieno[3,4-c]pyrazole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) ranging from 0.125 to 8 µg/mL for some derivatives, suggesting strong antibacterial potential .
- Cytotoxicity Assays : In vitro assays demonstrated that similar thieno[3,4-c]pyrazole compounds induced significant cytotoxicity in human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values indicating potent activity .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target Organism/Cell Line | MIC/IC50 Value |
|---|---|---|---|
| Compound A | Antimicrobial | S. aureus | 0.125 µg/mL |
| Compound B | Anticancer | MCF-7 | 15 µM |
| Compound C | Anti-inflammatory | RAW 264.7 cells | IC50 20 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
